Product packaging for Milbemycin beta2(Cat. No.:CAS No. 56198-38-0)

Milbemycin beta2

Cat. No.: B1236383
CAS No.: 56198-38-0
M. Wt: 558.7 g/mol
InChI Key: PGFGQERXTDRVHO-SVHMSXJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milbemycin beta2 is a chemical compound with the molecular formula C33H50O7 and a molecular weight of 558.75 g/mol . It is part of the milbemycin family, a group of 16-membered macrolides derived from Streptomyces bacteria fermentation that are structurally related to avermectins . Like other milbemycins, it is primarily investigated for its potent antiparasitic properties, which are believed to result from its action on invertebrate neurotransmission . The compound's mechanism involves binding to glutamate-gated chloride channels, leading to hyperpolarization of neurons and myocytes, which ultimately causes paralysis and death in target parasites . In a research context, this compound is recognized as a specified impurity in Milbemycin Oxime, a broad-spectrum endoparasiticide and ectoparasiticide used in veterinary medicine . As such, it is a critical target for analysis in the development and quality control of pharmaceutical formulations. This high-purity compound serves as an essential reference standard for researchers conducting analytical testing, method development, and stability studies to ensure the safety and efficacy of related pharmaceutical products. All chemical and structural information, including the SMILES string and InChI key, is provided for identification and in-depth computational research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H50O7 B1236383 Milbemycin beta2 CAS No. 56198-38-0

Properties

CAS No.

56198-38-0

Molecular Formula

C33H50O7

Molecular Weight

558.7 g/mol

IUPAC Name

(10Z,12E,16Z)-6'-ethyl-9-hydroxy-10-(hydroxymethyl)-7-methoxy-5',6,14,16-tetramethylspiro[2,20-dioxatricyclo[17.3.1.04,9]tricosa-5,10,12,16-tetraene-21,2'-oxane]-3-one

InChI

InChI=1S/C33H50O7/c1-7-29-23(4)13-14-32(40-29)18-27-17-26(39-32)12-11-22(3)15-21(2)9-8-10-25(20-34)33(36)19-30(37-6)24(5)16-28(33)31(35)38-27/h8-11,16,21,23,26-30,34,36H,7,12-15,17-20H2,1-6H3/b9-8+,22-11-,25-10-

InChI Key

PGFGQERXTDRVHO-SVHMSXJUSA-N

SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C(C4(CC(C(=CC4C(=O)O3)C)OC)O)CO)C)C)C

Isomeric SMILES

CCC1C(CCC2(O1)CC3CC(O2)C/C=C(\CC(/C=C/C=C(\C4(CC(C(=CC4C(=O)O3)C)OC)O)/CO)C)/C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C(C4(CC(C(=CC4C(=O)O3)C)OC)O)CO)C)C)C

Synonyms

5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin

Origin of Product

United States

Biosynthesis and Metabolic Engineering of Milbemycin Beta2

Identification and Characterization of Microbial Producers

Milbemycins are fermentation products of several Streptomyces species. wikipedia.org Among the known producers, Streptomyces bingchenggensis and Streptomyces hygroscopicus are notable. wikipedia.orgnih.gov Specifically, S. bingchenggensis has been extensively studied as an industrial producer of milbemycins. nih.govnih.gov The genome of S. bingchenggensis has been sequenced, revealing numerous biosynthetic gene clusters (BGCs) responsible for the production of a wide array of secondary metabolites, including milbemycins. nih.govnih.gov Research has also identified new beta-class milbemycins, such as beta13 and beta14, from S. bingchenggensis, which contributes to a more complete understanding of the milbemycin biosynthetic pathways. nih.gov

Table 1: Microbial Producers of Milbemycins

Microbial ProducerKey Characteristics
Streptomyces bingchenggensisAn industrial producer of milbemycins, with its genome sequenced and extensively studied for metabolic engineering. nih.govnih.gov
Streptomyces hygroscopicusThe species from which milbemycins were first isolated in 1972. wikipedia.org S. hygroscopicus subsp. aureolacrimosus is a known producer of various milbemycins. nih.gov
Streptomyces griseochromogenesA known producer of the milbemycin family of compounds. wikipedia.org
Streptomyces cyaneogriseusA known producer of the milbemycin family of compounds. wikipedia.org
Streptomyces nanchanggensisA known producer of the milbemycin family of compounds. wikipedia.org

Elucidation of the Milbemycin beta2 Biosynthetic Pathway

The biosynthesis of this compound, like other milbemycins, is a complex process orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). nih.gov The pathway involves the assembly of a polyketide backbone, followed by a series of modifications to yield the final active compound. zgswfz.com.cn

Polyketide Synthase (PKS) Modules and Enzymatic Catalysis

The core structure of this compound is assembled by a type I polyketide synthase (PKS). nih.gov These large, multi-domain enzymes function as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. nih.gov The milbemycin PKS in S. bingchenggensis consists of four large proteins with modules that are similar to those found in the avermectin (B7782182) biosynthetic pathway. nih.gov The PKS utilizes acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA, as starter and extender units for the synthesis of the macrolide backbone. mdpi.com

Post-Polyketide Synthase Modifications and Enzymes

Following the synthesis of the polyketide chain by the PKS, a series of post-PKS modifications are required to form the final this compound structure. These modifications are catalyzed by a variety of enzymes, including oxidoreductases and cytochrome P450 monooxygenases. nih.govzgswfz.com.cn For instance, the formation of the furan (B31954) ring, a characteristic feature of many milbemycins, is catalyzed by the cytochrome P450 enzyme MilE. nih.gov Another cytochrome P450, Cyp41, has been identified as being involved in the biosynthesis of certain milbemycin by-products. nih.gov The discovery of new milbemycins, such as beta13 and beta14, which are hydroxylated derivatives, further highlights the role of post-PKS modification enzymes in generating the diversity of milbemycin structures. nih.gov

Genetic Regulation of this compound Production

The production of this compound is tightly controlled by a complex regulatory network involving various transcriptional regulators. nih.govfrontiersin.org These regulators can act as activators or repressors of the milbemycin biosynthetic gene cluster.

Several key regulatory proteins have been identified in S. bingchenggensis. MtrAsbh, a global response regulator, has been shown to be a crucial activator of milbemycin biosynthesis; its deletion leads to a complete loss of production, while its overexpression significantly boosts yields. zgswfz.com.cn Another important regulatory system is the SbbR/SbbA system, which is an ArpA/AfsA-like system. frontiersin.org SbbR acts as a direct activator of the cluster-situated activator gene milR, while SbbA appears to have a repressive effect on milbemycin production. frontiersin.org Furthermore, the atypical two-component system AtcR/AtcK plays an essential role by regulating the biosynthesis of milbemycins through a cascade that involves another regulator, MilR3. researchgate.netresearchgate.net

Metabolic Engineering and Synthetic Biology Approaches for Biosynthesis Modulation

Advances in understanding the biosynthesis and regulation of this compound have paved the way for metabolic engineering and synthetic biology strategies to improve its production and generate novel derivatives. nih.gov

Strategies for Enhanced Production of this compound

Several strategies have been successfully employed to enhance the production of milbemycins in S. bingchenggensis. One effective approach is the manipulation of regulatory genes. Overexpression of positive regulators like mtrAsbh and milR, or deletion of negative regulators, has led to significant increases in milbemycin titers. zgswfz.com.cnfrontiersin.org

Another key strategy involves optimizing the supply of biosynthetic precursors. mdpi.com By engineering the primary metabolic pathways to increase the intracellular pools of acetyl-CoA and propionyl-CoA, the building blocks for the milbemycin backbone, researchers have successfully improved production yields. mdpi.comnih.gov For example, coordinating the supply of acyl-coenzyme A precursors has been shown to not only increase the total milbemycin titer but also to optimize the ratio of different milbemycin components. mdpi.com

Combinatorial Biosynthesis for Novel Milbemycin Analogues

Combinatorial biosynthesis has emerged as a powerful strategy for the generation of novel milbemycin analogues by leveraging and re-engineering the biosynthetic pathways of closely related compounds. This approach often involves the genetic manipulation of a high-production host strain to create a more efficient system for producing not only existing milbemycins but also new derivatives with potentially enhanced properties. scienceopen.comresearcher.liferesearchgate.netnih.gov

A notable application of this technique has been demonstrated in the avermectin-producing host, Streptomyces avermitilis. scienceopen.com Milbemycins and avermectins are structurally similar 16-membered macrolides, making the avermectin biosynthetic machinery a suitable chassis for producing milbemycin compounds. scienceopen.comresearcher.liferesearchgate.net Due to the commercial value of milbemycins and the growing resistance to avermectins, developing an efficient combinatorial biosynthesis system is of significant interest for producing large quantities of milbemycins and their novel analogues. scienceopen.comnih.gov

In one line of research, scientists engineered an avermectin high-producing strain, S. avermitilis SA-01, to produce milbemycins. The strategy involved the targeted replacement of key components of the avermectin polyketide synthase (PKS) with their counterparts from the milbemycin PKS gene cluster. Specifically, the genes AveA1 and AveA3 (or in some experiments, only module 7 of AveA3) were substituted with MilA1 and MilA3 (or module 7 of MilA3) from the milbemycin pathway. scienceopen.comresearchgate.net

This genetic recombination successfully resulted in the production of a mixture of milbemycin compounds. The initial engineered strains produced small quantities of milbemycins A3, A4, and D. However, the major products were their respective C5-O-methylated congeners: milbemycins B2, B3, and G. scienceopen.comresearchgate.net The generation of these methylated analogues, which are not the primary products of the native milbemycin producer, showcases the potential of combinatorial biosynthesis to create novel derivatives. The total titer of these mixed milbemycin products was approximately 292 mg/L. scienceopen.comresearchgate.net

To further refine the output and increase the yield of the commercially significant milbemycins A3 and A4, a subsequent metabolic engineering step was taken. The C5-O-methyltransferase gene, AveD, responsible for the methylation, was inactivated in the engineered strain. scienceopen.comresearchgate.net This strategic deletion successfully shifted the production profile, leading to a significant increase in the accumulation of milbemycins A3 and A4, the primary components of the commercial product milbemectin (B10764950). scienceopen.com The yield of milbemycins A3/A4 reached approximately 225 mg/L in flask cultures and was further improved to 377 mg/L in a 5 L fermenter, with only trace amounts of milbemycin D being produced. scienceopen.comresearchgate.net

This work demonstrates that combinatorial biosynthesis, by swapping PKS modules between related pathways, can successfully engineer a heterologous host for the production of complex natural products. Furthermore, it serves as a method for generating novel analogues, such as the C5-O-methylated milbemycins, and can be combined with targeted gene knockouts to optimize the production of desired compounds. scienceopen.comnih.gov The development of such efficient combinatorial biosynthesis systems is considered crucial for the future production of milbemycins and the discovery of new analogues with improved insecticidal activity. scienceopen.comnih.gov

Advanced Structural Chemistry and Rational Design of Milbemycin Beta2 Derivatives

Spectroscopic and Crystallographic Analyses for High-Resolution Structure Determination

The definitive three-dimensional structure of milbemycins, including beta2, was initially elucidated through X-ray crystallographic analysis of a p-bromophenylurethane derivative of a related milbemycin. cabidigitallibrary.org This foundational work, supplemented by mass spectrometry and both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, provided the first detailed view of the 16-membered macrocyclic lactone structure that characterizes this family of compounds. cabidigitallibrary.orgnih.gov

Modern analytical techniques continue to be crucial for characterizing new milbemycin analogues. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is instrumental in determining the molecular formula and identifying individual components in complex mixtures. nih.govscience.govresearchgate.net Techniques like electrospray ionization (ESI) and time-of-flight (TOF) mass spectrometry provide high accuracy and sensitivity. science.gov NMR spectroscopy remains a cornerstone for detailed structural elucidation, allowing for the precise assignment of protons and carbons within the molecule, which is essential for confirming the structure of novel derivatives. nih.govnih.govnih.gov Infrared (IR) and ultraviolet (UV) spectrophotometry are also employed to provide complementary structural information. nih.gov

Crystallographic data for related compounds, such as bovine beta2-microglobulin, have been obtained, offering insights into the folding and domain structure of similar biological molecules, although not directly of Milbemycin beta2 itself. nih.gov

Stereochemical Features and Conformational Dynamics

Milbemycins are characterized by a complex and rigid three-dimensional structure, featuring a 16-membered macrocyclic lactone ring with a spiroketal system composed of two six-membered rings. cabidigitallibrary.org The stereochemistry of these molecules is critical to their biological activity. For instance, the absolute configuration of the hydroxyl group at the C-5 position has been determined using methods like the circular dichroism (CD) allylic benzoate (B1203000) method. nih.gov

Total Synthesis and Semisynthetic Derivatization Strategies

The synthesis of milbemycin compounds can be approached through total synthesis from simpler starting materials or by semisynthetic modification of naturally produced milbemycins. smolecule.comrsc.org

Chemical Transformations of the Core Structure

Semisynthetic approaches leverage the core milbemycin structure, which is typically produced via fermentation of Streptomyces species. cabidigitallibrary.orgsmolecule.com This core can then be chemically modified to create a variety of derivatives. Common transformations include:

Oxidation and Oximation: The hydroxyl group at C-5 can be oxidized to a ketone, which can then be converted to an oxime. smolecule.comscience.gov This is a key step in the synthesis of commercial products like milbemycin oxime. science.gov

Esterification and Amidation: The hydroxyl groups can be esterified or amidated to introduce different functional groups, potentially altering the compound's solubility and biological activity. researchgate.net

Modifications at C-13: Unlike the avermectins, milbemycins are not naturally glycosylated at the C-13 position. cabidigitallibrary.org This site, however, presents an opportunity for synthetic modification to introduce new substituents. nih.gov

Linker Attachment: For applications such as creating haptens for immunological studies, linkers can be attached to the milbemycin core, often through esterification of hydroxyl groups. researchgate.net

Stereoselective Synthetic Methodologies

The total synthesis of milbemycins is a significant challenge due to the numerous stereocenters in the molecule. Stereoselective synthesis, which controls the formation of specific stereoisomers, is therefore essential. thieme.dechemrxiv.orgnih.gov Several key strategies have been employed in the total synthesis of milbemycin analogues like (+)-milbemycin β3: rsc.orgorganic-chemistry.orgrsc.org

Asymmetric Reactions: Methods like Sharpless asymmetric dihydroxylation and epoxidation are used to introduce chirality with high stereocontrol. organic-chemistry.orgresearchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to build up the complex carbon skeleton. researchgate.net

Ring-Closing Metathesis: This powerful reaction can be used to form the large macrocyclic ring.

Julia-Lythgoe and Wittig Olefinations: These reactions are used to construct key carbon-carbon double bonds within the molecule. rsc.orgrsc.org

Mitsunobu Reaction: This reaction is often used for the final macrolactonization step, closing the 16-membered ring. rsc.orgorganic-chemistry.org

These advanced synthetic methods allow for the precise construction of the milbemycin framework and the introduction of specific stereochemical features. thieme.dechemrxiv.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing new, more potent analogues. researchgate.netlamarr-institute.org For milbemycins, SAR studies have provided valuable insights into the roles of different parts of the molecule. nih.govnih.gov

Impact of Substituent Modifications on Molecular Interactions

Modifying the substituents at various positions on the milbemycin core has been shown to have a significant impact on biological activity. nih.govnih.gov

C-25 Position: Naturally occurring milbemycins differ in their substituent at the C-25 position, with common groups being methyl, ethyl, and isopropyl. cabidigitallibrary.orgnih.gov This variation is known to influence the spectrum of activity.

C-5 Position: The substituent at the C-5 position (e.g., hydroxyl, methoxy, or ketone) is another key determinant of activity. cabidigitallibrary.orgnih.gov For example, milbemycins J and K, which have a ketone at C-5, exhibit different properties compared to those with a hydroxyl group. nih.gov

C-13 Position: While naturally unsubstituted, the introduction of alkyl and aryl groups at the C-13 position has been explored. nih.gov These modifications can lead to compounds with altered insecticidal activities. nih.gov

C-4' Position: Modification at the 4'-position has also been investigated, with the introduction of various groups leading to changes in biological potency. nih.gov

The following table summarizes the impact of some substituent modifications on the activity of milbemycin analogues:

Position of ModificationType of SubstituentEffect on ActivityReference
C-13 and C-4'Alkyl and Aryl groupsVaried insecticidal activity against different pests nih.gov
C-25Isopropyl groupCharacteristic of milbemycins D, E, F, G, and H nih.gov
C-5Ketone groupFound in milbemycins J and K nih.gov
C-27Hydroxyl groupFound in milbemycins beta(13) and beta(14) nih.gov

These studies demonstrate that the biological activity of milbemycins is highly dependent on the specific nature and location of substituents on the macrocyclic core. This knowledge is critical for the rational design of new derivatives with improved properties. mesamalaria.org

Computational Chemistry and Molecular Docking for Ligand Design

Computational chemistry and molecular docking have become indispensable tools in the rational design of novel milbemycin derivatives. wikipedia.org These in silico methods provide profound insights into the molecular interactions between milbemycin analogues and their biological targets, thereby guiding the synthesis of compounds with enhanced potency and selectivity. wikipedia.orgrsc.org By computationally simulating the binding process, researchers can predict the binding affinity and orientation of a ligand within the active site of a target protein, which is crucial for structure-based drug design. wikipedia.orgfrontiersin.org

The process begins with the identification and preparation of a three-dimensional structure of the target protein, often sourced from crystallographic data in the Protein Data Bank (PDB) or generated via homology modeling. longdom.org For milbemycins and related macrocyclic lactones, a key target is the glutamate-gated chloride channel (GluClR), an ion channel found in invertebrates. nih.govnih.gov Studies on the interactions of the structurally similar compound ivermectin with GluClRs have provided a foundational understanding of the binding mechanisms, which is applicable to milbemycin design. nih.govnih.gov

Molecular docking simulations involve placing virtual representations of milbemycin derivatives into the defined binding pocket of the target protein. wikipedia.org Sophisticated algorithms then calculate the most favorable binding poses and estimate the binding energy, often expressed as a docking score. frontiersin.org These scores help prioritize which novel derivatives are most likely to be active and warrant the resources for chemical synthesis and biological testing. nih.gov

A notable molecular docking study investigated the interaction between Milbemycin oxime, a derivative of the milbemycin family, and the tubulin protein, another potential target. longdom.org The study reported a significant binding affinity, suggesting a stable interaction.

LigandProtein TargetBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Milbemycin oximeβ-tubulin-8.8Val23, Phe81, His227, Phe270
Data from a molecular docking study investigating the interaction of Milbemycin oxime with tubulin. longdom.org

The analysis of the docked complex reveals specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. medmedchem.com In the case of Milbemycin oxime and β-tubulin, interactions were noted with residues such as Val23, Phe81, His227, and Phe270. longdom.org This information is vital for ligand design; for instance, chemists can modify the milbemycin scaffold to enhance interactions with these specific residues, potentially leading to higher binding affinity and greater biological activity. nih.gov

Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) analysis can be employed. science.govsemanticscholar.org QSAR models correlate variations in the chemical structure of derivatives with their observed biological activity, providing predictive models to guide the design of new analogues with improved insecticidal or acaricidal properties. nih.gov The ultimate goal of these computational strategies is to accelerate the discovery and optimization of new this compound derivatives by focusing synthetic efforts on compounds with the highest predicted potential. wikipedia.org

Molecular Mechanisms of Action and Target Receptor Interactions of Milbemycin Beta2

Elucidation of Specific Molecular Binding Sites and Allosteric Modulation

The primary molecular target for the milbemycin class of compounds is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel found exclusively in the nerve and muscle cells of invertebrates. cambridge.orgresearchgate.net This specificity makes it an ideal target for anthelmintics with selective toxicity against parasites. frontiersin.org

Interaction with Glutamate-Gated Chloride Channels (GluCls) in Invertebrate Systems

Milbemycins, including Milbemycin beta2, act as positive allosteric modulators and direct agonists of GluCls. csic.esepa.gov Their binding to these channels, which are distinct from the glutamate (B1630785) binding site, induces a conformational change that opens the channel pore. cambridge.org This action increases the cell membrane's permeability to chloride ions. noahcompendium.co.uk The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the neuromuscular membrane. noahcompendium.co.ukcapes.gov.br This change in membrane potential inhibits the transmission of nerve signals, resulting in the flaccid paralysis and eventual death of the parasite. noahcompendium.co.ukcapes.gov.br

The interaction is complex; at low concentrations, milbemycins can potentiate the effect of the natural ligand, glutamate. cambridge.org For instance, studies on the pharyngeal muscle of Ascaris suum showed that milbemycin D potentiated the response to glutamate in a dose-dependent manner. cambridge.org This suggests that the binding of the milbemycin stabilizes the open state of the channel, enhancing the effect of the neurotransmitter. cambridge.org

Biophysical Characterization of Compound-Channel Dynamics

The biophysical effects of milbemycins and related macrocyclic lactones on GluCls are markedly different from those of the endogenous agonist, glutamate. While glutamate binding leads to rapid channel opening and subsequent desensitization, the activation of GluCls by compounds like ivermectin is characterized by a very slow onset and an essentially irreversible opening. cambridge.orgresearchgate.net This prolonged activation leads to a long-lasting hyperpolarization of the nerve or muscle cell, effectively blocking its function. cambridge.orgnih.gov

The rate of channel opening can be dose-dependent, and the channels tend to remain open even after the drug is removed from the immediate environment. cambridge.org This "pseudo-irreversible" binding contributes to the high potency and persistent effect of these drugs. frontiersin.org Studies on recombinant GluCls have reported EC50 values (the concentration required to elicit a half-maximal response) for ivermectin in the range of 0.1 to 10 μM. researchgate.net

The specific subunit composition of the heteromeric GluCl receptors can influence their sensitivity to these compounds. For example, ivermectin has no effect on GluClβ subunits when expressed alone. cambridge.org However, the co-assembly of different subunits (e.g., α and β subunits) can create channels with varying sensitivities to the drug, which is a critical factor in both efficacy and the development of resistance. plos.org

The following table summarizes key biophysical findings for GluCls, primarily from studies using ivermectin as the activating ligand, which serves as a close proxy for this compound.

PropertyObservation with GlutamateObservation with Ivermectin/MilbemycinReference
Channel Activation Rapid onset, rapid desensitizationSlow onset, essentially irreversible activation cambridge.orgresearchgate.net
Channel Gating Channels close rapidly upon agonist removalChannels remain open after drug removal cambridge.org
Cellular Effect Transient hyperpolarizationLong-lasting hyperpolarization or depolarization cambridge.orgnih.gov
Binding Site Orthosteric agonist siteAllosteric site in the transmembrane domain cambridge.orguq.edu.au
Subunit Specificity Activates various subunit combinationsPrimarily acts on α-subunits; β-subunits are insensitive cambridge.org

Cellular and Subcellular Effects of this compound at the Molecular Level

At the cellular level, the primary effect of this compound is the disruption of neurotransmission in invertebrate nerve and muscle cells. noahcompendium.co.uk The irreversible opening of GluCls causes a continuous influx of chloride ions, which clamps the cell's membrane potential at a hyperpolarized state. capes.gov.br This prevents the generation of action potentials, which are necessary for muscle contraction and nerve signaling.

This leads to two critical outcomes for the parasite:

  • Pharyngeal Paralysis: The muscles of the pharynx, which are essential for feeding, are inhibited. The irreversible activation of GluCls on pharyngeal muscle cells leads to a cessation of pumping, causing the parasite to starve. cambridge.orgnih.gov
  • Somatic Muscle Paralysis: The body wall muscles are also affected, leading to flaccid paralysis. This immobilizes the parasite, preventing it from maintaining its position within the host, leading to its expulsion. noahcompendium.co.ukcapes.gov.br
  • These cellular events—paralysis and starvation stemming from the molecular interaction with GluCls—are the ultimate cause of the anthelmintic effect. nih.gov

    Structural Biology of this compound-Target Complexes (e.g., cryo-EM, X-ray crystallography)

    As of now, there are no publicly available high-resolution structures of this compound specifically in complex with its target, the glutamate-gated chloride channel. However, significant insights can be drawn from structural studies of closely related compounds and their targets.

    The most relevant structure is the X-ray crystal structure of the avermectin (B7782182), ivermectin, bound to the Caenorhabditis elegans α-homomeric GluCl. uq.edu.au This landmark study confirmed that ivermectin binds in the transmembrane domain, at the interface between the M3 helix of one subunit and the M1 helix of the adjacent subunit. The structure revealed key amino acid residues involved in the interaction and provided a framework for understanding how these drugs stabilize the open state of the channel. uq.edu.au This model is considered highly representative for the binding of the milbemycin class as well.

    While techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for determining the three-dimensional structures of protein-ligand complexes at atomic resolution, obtaining high-quality crystals or stable single-particle preparations of membrane proteins like GluCls remains challenging. glycoforum.gr.jpnih.govresearchgate.net The inherent flexibility of these channels and the need for a membrane-like environment add layers of complexity to structural determination efforts. glycoforum.gr.jp Despite these challenges, advances in these structural biology techniques continue to bring researchers closer to visualizing the precise interactions of specific milbemycin variants with their targets.

    Molecular Basis of Resistance to Milbemycins and Overcoming Strategies

    Identification of Target Site Mutations Conferring Resistance

    The primary targets for milbemycins are ligand-gated chloride channels, specifically glutamate-gated chloride channels (GluCls), which are found in invertebrates. nih.govdovepress.com The binding of milbemycin to these channels causes an influx of chloride ions, leading to hyperpolarization of the neuronal or muscle cell membrane and resulting in paralysis and death of the parasite. nih.gov Resistance can arise through mutations in the genes encoding these channel subunits, which alter the binding site and reduce the efficacy of the drug. unl.eduresearchgate.net

    Several specific mutations in GluCl genes have been identified in resistant pest populations. For instance, in the spider mite Tetranychus urticae, mutations such as G314D in GluCl1 and G326E in GluCl3 have been linked to abamectin (B1664291) (a related macrocyclic lactone) resistance. researchgate.net While these mutations alone may not confer high levels of resistance, their combination can significantly reduce susceptibility. researchgate.net Similarly, in parasitic nematodes, mutations in GluCl genes are a proposed mechanism for resistance to macrocyclic lactones. dovepress.com Research has also identified point mutations in the gene that encodes α-tubulin in dinitroaniline-resistant plants, which alters the target site for herbicides. unl.edu This highlights a common theme in resistance development across different organisms and compounds: a change in a single amino acid at the target protein can prevent a pesticide or drug from binding effectively. unl.edu

    Table 1: Examples of Target Site Mutations Conferring Resistance to Avermectins/Milbemycins

    OrganismGeneMutationAssociated ResistanceReference
    Tetranychus urticaeGluCl1G314DAbamectin researchgate.net
    Tetranychus urticaeGluCl3G326EAbamectin researchgate.net
    Tetranychus urticaeGluCl3I321TAbamectin researchgate.net
    Various NematodesGluCl genesVarious point mutationsMacrocyclic Lactones dovepress.com

    Role of Efflux Pumps and Drug Transporters in Resistance Mechanisms

    A major mechanism of multidrug resistance (MDR) involves the increased activity of cellular efflux pumps, which actively transport xenobiotics, including milbemycins, out of the cell. nih.govimrpress.com This process reduces the intracellular concentration of the drug, preventing it from reaching its target site in sufficient quantities to be effective. scielo.br The two main superfamilies of transporters involved are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS). micropspbgmu.ru

    ABC transporters, such as P-glycoprotein (P-gp), utilize the energy from ATP hydrolysis to pump out a wide range of structurally diverse compounds. nih.govimrpress.comscielo.br Overexpression of P-gp is a well-documented cause of resistance to various drugs in cancer cells and parasitic nematodes. scielo.br In the context of milbemycins, increased expression of P-gp has been associated with resistance in nematodes like Haemonchus contortus. scielo.br Milbemycins themselves can be substrates for these pumps, and their efficacy is therefore highly dependent on the level of efflux activity in the target organism. asm.orgnih.gov For example, milbemycin oxime has been shown to inhibit ABC transporters like Cdr1 in Candida species, which contributes to its antifungal potentiation effects. researchgate.net

    Table 2: Key Efflux Pumps Involved in Milbemycin and Multidrug Resistance

    Pump/Transporter FamilyOrganism(s)FunctionRole in ResistanceReference(s)
    P-glycoprotein (P-gp) / ABCB1Nematodes, Cancer cellsATP-dependent efflux of xenobioticsOverexpression leads to reduced intracellular drug concentration. imrpress.comscielo.br
    Cdr1 / ABC TransporterCandida species (Fungi)Efflux of azole antifungals and other compoundsOverexpression confers resistance to azoles; inhibited by milbemycins. asm.orgnih.govresearchgate.net
    ABC TransportersSaccharomyces cerevisiae (Yeast)Efflux of various drugsUsed in models to study inhibitor-resistant mutations. asm.orgnih.gov

    Academic Research Approaches to Circumvent Resistance at the Molecular Level

    To combat the growing problem of milbemycin resistance, researchers are exploring several strategies at the molecular level. These approaches aim to either restore the efficacy of existing compounds or to develop new ones that are not susceptible to current resistance mechanisms.

    One major research avenue is the rational design and synthesis of novel milbemycin analogues. sioc-journal.cnresearchgate.netnih.gov The goal is to create new molecules that can effectively bind to and activate the target GluCls, even in strains that possess resistance-conferring mutations. By modifying the structure of the milbemycin molecule, for example at the 4'- and 13-positions, scientists aim to create analogues with improved bioactivity or a different binding profile that circumvents target site insensitivity. nih.gov Several studies have reported the synthesis of new milbemycin analogues and their evaluation against various pests, with some showing promising insecticidal activities. sioc-journal.cnresearchgate.netnih.gov This approach of generating novel bioactive compounds through techniques like analog synthesis and combinatorial biosynthesis is a key strategy for overcoming resistance. sioc-journal.cnresearchgate.net

    Another key strategy is to counteract the effects of efflux pumps. This is primarily achieved by using efflux pump inhibitors (EPIs) in combination with the primary drug. oup.com EPIs, also known as resistance modulators, are compounds that block the activity of transporters like P-gp, thereby increasing the intracellular concentration and restoring the efficacy of the drug. scielo.br

    Milbemycins themselves have been shown to be potent inhibitors of fungal PDR transporters. asm.orgnih.gov Research has demonstrated that compounds like verapamil (B1683045) can enhance the efficacy of ivermectin and moxidectin (B1677422) against resistant nematode strains by blocking P-gp efflux activity. scielo.br The development of potent and specific EPIs is an active area of research, with many natural products being investigated for their potential to reverse multidrug resistance in bacteria, fungi, and cancer cells. imrpress.comoup.com

    Advanced Analytical Methodologies for Milbemycin Beta2 Research

    High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantification in Research Samples

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of milbemycins, offering robust separation of complex mixtures. dergipark.org.trscielo.br It is widely used for the purity assessment and quantification of milbemycin compounds in bulk samples and various biological matrices. scielo.brmoravek.com The method's adaptability allows for the use of different detectors, such as Diode Array Detectors (DAD) and fluorescence detectors (FLD), to achieve high selectivity and sensitivity. scielo.brnih.govresearchgate.net

    For instance, a validated HPLC-DAD method for the analysis of milbemycins in bulk samples utilized a Phenomenex® C18 column with a mobile phase of acetonitrile (B52724) and ultrapure water, achieving satisfactory detection and quantification limits. scielo.brresearchgate.net In another application, an HPLC method with fluorescence detection was developed for quantifying milbemectin (B10764950) in dog plasma, demonstrating high accuracy and precision with a lower limit of quantification of 1 ng/mL. nih.gov The process often involves a derivatization step to create a fluorescent product, enhancing detection sensitivity. nih.gov

    Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures. ijsrtjournal.comwaters.comresearchgate.net This results in significantly faster analysis times, improved resolution, and heightened sensitivity compared to traditional HPLC. ijsrtjournal.comresearchgate.netresearchgate.net UPLC is increasingly being adopted for quality control and research in the pharmaceutical industry due to its efficiency and ability to provide high-quality results with reduced solvent consumption. ijsrtjournal.comresearchgate.net The transition from HPLC to UPLC methods is a common trend in pharmaceutical analysis to leverage these advantages. ijsrtjournal.comresearchgate.net

    Table 1: Comparison of HPLC and UPLC Parameters for Milbemycin Analysis

    FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
    Particle Size Typically 3-5 µm< 2 µm ijsrtjournal.comresearchgate.net
    Pressure Lower operating pressuresUp to 100 MPa (15,000 psi) waters.comresearchgate.net
    Analysis Time Longer run timesSignificantly shorter run times ijsrtjournal.comresearchgate.net
    Resolution GoodHigher, with sharper peaks ijsrtjournal.comwaters.com
    Sensitivity StandardEnhanced ijsrtjournal.comresearchgate.net
    Solvent Consumption HigherLower researchgate.netresearchgate.net

    Mass Spectrometry (MS) and LC-MS/MS for Structural Confirmation and Trace Analysis

    Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of milbemycins and the analysis of trace amounts. eag.com When coupled with liquid chromatography, particularly as LC-MS/MS, it becomes a highly powerful technique for identifying and quantifying compounds in complex matrices with exceptional specificity and sensitivity. eag.comtechnologynetworks.com

    LC-MS/MS combines the separation capabilities of LC with the mass analysis of MS. eag.com In a typical setup, the sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. eag.com The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). eag.com Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation in a collision cell, and the analysis of the resulting product ions. eag.com This process provides a high degree of structural information and selectivity. eag.com

    This technique has been successfully applied to the analysis of milbemycin oxime in plasma. researchgate.netgoogle.com For example, a validated LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel (B144689) in cat plasma demonstrated high precision and accuracy. frontiersin.org The method utilized an electrospray ionization (ESI) source in positive ion mode. frontiersin.org Such methods are crucial for pharmacokinetic studies and for detecting trace levels of drug residues. researchgate.netfrontiersin.org The high sensitivity of LC-MS/MS allows for detection limits in the parts-per-trillion range for some compounds. eag.com

    Table 2: Key Parameters in LC-MS/MS Analysis of Milbemycins

    ParameterDescriptionExample from Milbemycin Oxime Analysis
    Ionization Source Method used to generate ions from the analyte.Electrospray Ionization (ESI) google.comfrontiersin.org
    Mass Analyzer Separates ions based on their m/z ratio.Triple Quadrupole (QqQ) technologynetworks.comfrontiersin.org
    Scan Mode Technique for acquiring mass spectra.Multiple Reaction Monitoring (MRM) researchgate.net
    Precursor Ion (m/z) The m/z of the ion selected for fragmentation.m/z 536 for Milbemycin Oxime google.com
    Product Ion (m/z) The m/z of the fragments produced from the precursor ion.m/z 167.0 and 538.2 for Milbemycin Oxime A3 and A4 google.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation in Solution

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like Milbemycin beta2 in solution. mdpi.comnih.gov It provides comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.comlibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize complex structures. nih.govanu.edu.au

    1D NMR, particularly ¹H NMR, provides initial structural details by revealing proton chemical shifts and coupling constants. mdpi.com For more complex molecules, 2D NMR techniques are essential. Experiments such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range coupled carbons, respectively. These experiments, combined, allow for the complete assignment of the proton and carbon skeletons of the molecule. anu.edu.au

    NMR is crucial for identifying unknown impurities and degradation products. In a study on milbemycin oxime, extensive NMR analysis, along with mass spectrometry data, was used to establish the structures of three previously unknown impurities. researchgate.net The ability of NMR to provide detailed structural information without the need for analyte-specific reference standards makes it an invaluable tool in chemical research. mdpi.com

    Development of Isotope-Labeled Probes for Mechanistic Studies

    Isotope-labeled probes are essential tools for conducting mechanistic studies of bioactive compounds like this compound. These probes, in which one or more atoms are replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), are used in conjunction with techniques like mass spectrometry and NMR spectroscopy. avantiresearch.comnih.gov

    The use of stable isotope-labeled internal standards in LC-MS/MS analysis is a common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response. acs.org For mechanistic studies, isotope labeling can help trace the metabolic fate of a compound and identify its metabolites. For instance, radiolabeled milbemycin has been used in rats to study its excretion and identify metabolites, with the 13-hydroxylated product being a major metabolite. cabidigitallibrary.org

    In NMR, isotope labeling can simplify complex spectra and allow for the study of specific parts of a molecule or its interaction with a biological target. avantiresearch.com The development of isotope labeling in conjunction with LC-MS has also been applied to metabolomics studies, enabling the relative quantification of a large number of metabolites and the discovery of potential biomarkers. nih.gov

    Spectroscopic Techniques for Investigating Ligand-Target Binding Kinetics

    Understanding the binding kinetics of a ligand to its biological target is fundamental in drug discovery and development. bmglabtech.comnih.gov Spectroscopic techniques are widely employed to measure these interactions, providing data on association (k_on) and dissociation (k_off) rate constants, which together determine the binding affinity (K_D). bmglabtech.comnih.gov

    Several label-free and labeled methods are available. Label-free techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Grating-Coupled Interferometry (GCI) monitor the binding event in real-time by detecting changes in physical properties at a sensor surface. malvernpanalytical.com Isothermal Titration Calorimetry (ITC) measures the heat changes associated with binding, providing thermodynamic parameters in addition to binding affinity. malvernpanalytical.com

    Fluorescence-based techniques are also common. Fluorescence Polarization (FP) or Anisotropy measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger target molecule. bmglabtech.com This method can be used in titration experiments to determine the dissociation constant (K_D). bmglabtech.com Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful technique for studying ligand-receptor interactions. nih.gov These methods are crucial for establishing structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of a compound. nih.govsandiego.edu

    Future Directions and Emerging Research Avenues for Milbemycin Beta2

    Exploration of Novel Biosynthetic Pathways and Producing Organisms

    The quest for novel milbemycin analogues and improved production yields has spurred research into the biosynthetic pathways of these complex macrocyclic lactones. Milbemycins are produced by several species of Streptomyces, including S. hygroscopicus, S. bingchenggensis, and S. avermitilis. researchgate.netnih.gov The core of milbemycin biosynthesis lies in a polyketide synthase (PKS) system that assembles the characteristic 16-membered ring from various acyl-CoA precursors. mdpi.com

    Future research is focused on identifying and characterizing new PKS genes and tailoring enzymes from diverse microbial sources. Genome mining of Streptomyces and other related actinomycetes is a promising strategy to uncover novel biosynthetic gene clusters (BGCs) that may encode for the production of new milbemycin derivatives with unique chemical features and potentially enhanced biological activities. jmb.or.krjmb.or.kr For instance, genetically engineered strains of Streptomyces avermitilis have already yielded novel milbemycin derivatives. nih.gov

    Furthermore, the manipulation of known biosynthetic pathways through metabolic engineering and combinatorial biosynthesis offers a powerful approach to generate structural diversity. nih.gov This can involve the targeted inactivation of genes, the introduction of heterologous genes from other milbemycin or avermectin (B7782182) producers, or the alteration of precursor supply. mdpi.comjmb.or.kr For example, the replacement of specific modules in the avermectin BGC of Streptomyces avermitilis with corresponding modules from the milbemycin BGC of S. hygroscopicus has resulted in the production of milbemycin in the engineered S. avermitilis strain. jmb.or.kr

    Directed biosynthesis, where the fermentation medium is supplemented with specific precursor analogues, is another avenue being explored to force the producing organism to incorporate these unnatural building blocks, leading to the generation of novel milbemycin analogues. google.com

    Table 1: Key Genes and Organisms in Milbemycin Biosynthesis

    Gene/OrganismRole in BiosynthesisReference
    Streptomyces hygroscopicusA natural producer of milbemycins. smolecule.com
    Streptomyces bingchenggensisAn important industrial producer of milbemycins. researchgate.netnih.gov
    Streptomyces avermitilisCan be genetically engineered to produce novel milbemycin derivatives. nih.gov
    Polyketide Synthase (PKS)A large multi-enzyme complex that assembles the core macrocyclic lactone structure of milbemycins. mdpi.com
    milE and milCTailoring enzymes involved in the formation of the spiroketal and furan (B31954) rings in the milbemycin structure. researchgate.net

    Integration of Artificial Intelligence and Machine Learning in Milbemycin beta2 Research

    The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize various aspects of this compound research, from predicting biological activity to designing novel chemical structures. nih.govmdpi.com

    Predictive Modeling for Structure-Activity Relationships

    Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of milbemycin analogues based on their chemical structures. semanticscholar.org By training these models on existing data sets of milbemycin compounds and their corresponding activities, researchers can rapidly screen virtual libraries of novel structures to identify promising candidates for synthesis and further testing. This approach can significantly accelerate the discovery of new milbemycins with improved properties. semanticscholar.orgbiorxiv.org

    De Novo Design of Novel Milbemycin Scaffolds

    Generative AI models, such as long short-term memory networks (LSTMs), can be trained on the chemical language of known milbemycins to design entirely new molecular scaffolds. acs.org These de novo design approaches can explore a vast chemical space to generate novel structures that retain the core pharmacophore of milbemycins but possess unique features that may lead to improved efficacy or a different spectrum of activity. acs.org This computational creativity can guide synthetic chemists in the development of next-generation milbemycin-based compounds.

    Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Data Science

    The future of milbemycin research lies in the convergence of chemistry, biology, and data science. Synthetic biologists can engineer novel biosynthetic pathways, while chemists can synthesize the resulting novel compounds. jmb.or.kr Concurrently, data scientists can develop and apply AI and ML models to analyze large datasets, predict the properties of new molecules, and guide experimental design. nih.gov This iterative "design-build-test-learn" cycle, a hallmark of synthetic biology, will be crucial for accelerating the discovery and development of new milbemycin compounds. jmb.or.kr

    Unexplored Molecular Targets or Pathways for this compound Interaction

    While the primary mode of action for milbemycins is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death, there may be other, as-yet-unidentified molecular targets or pathways through which these compounds exert their effects. smolecule.comresearchgate.net The structural similarity between milbemycins and avermectins suggests a shared primary mechanism of action. nih.gov

    Future research should aim to identify these potential secondary targets. This could involve high-throughput screening against a broad panel of receptors and enzymes, as well as proteomic and metabolomic studies to observe the global effects of this compound on target organisms. Uncovering novel targets could open up new applications for milbemycins and provide insights into potential resistance mechanisms. For instance, some studies have suggested that macrocyclic lactones like milbemycin D may interact with targets such as the YAP protein. google.com

    Challenges and Opportunities in Fundamental this compound Research

    Despite significant progress, several challenges remain in the fundamental research of this compound. A key challenge is the complexity of the biosynthetic pathway, which involves a large number of genes and enzymes. researchgate.net Elucidating the precise function of each component and the regulatory networks that control milbemycin production is an ongoing effort. nih.gov

    Another challenge is the emergence of resistance in target pest populations. nih.gov Understanding the molecular basis of resistance is crucial for developing strategies to overcome it, such as the design of new milbemycin analogues that are less susceptible to resistance mechanisms.

    However, these challenges also present significant opportunities. The continued development of synthetic biology tools, including CRISPR-Cas9 for genome editing and advanced DNA synthesis and sequencing technologies, will greatly facilitate the engineering of milbemycin-producing strains for improved yields and the generation of novel derivatives. nih.govjmb.or.kr Furthermore, the application of AI and machine learning holds immense promise for accelerating the discovery of new lead compounds and for gaining a deeper understanding of their structure-activity relationships. biorxiv.orgacs.org The exploration of untapped microbial diversity for novel milbemycin producers also remains a promising frontier. jmb.or.kr

    Q & A

    Q. What are the standard analytical techniques for characterizing Milbemycin beta₂ purity and structural integrity?

    Methodological Answer: High-performance liquid chromatography (HPLC) is the primary method for assessing purity, with UV detection at 245 nm to quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly for distinguishing beta₂ from other milbemycin analogs. For reproducibility, ensure solvent systems (e.g., acetonitrile/water gradients) are standardized, and reference spectra from authenticated samples are used for comparison .

    Q. How should researchers design in vitro assays to evaluate Milbemycin beta₂’s efficacy against parasitic models?

    Methodological Answer: Use standardized nematode larval motility assays (e.g., Haemonchus contortus L3 larvae) with negative (DMSO) and positive controls (ivermectin). EC₅₀ values should be calculated using dose-response curves (4-parameter logistic model). Include triplicate runs and validate results with blind observers to minimize bias. Ensure temperature (25–27°C) and incubation time (24–48 hours) are consistent with published protocols .

    Q. What experimental protocols are recommended for synthesizing Milbemycin beta₂ to ensure reproducibility?

    Methodological Answer: Follow strain-specific fermentation protocols using Streptomyces cultures (e.g., S. hygroscopicus subsp. aureolacrimosus), with optimized media composition (e.g., soybean meal, glucose, and trace elements). Post-fermentation, extract using ethyl acetate and purify via column chromatography. Document critical parameters (pH, aeration, temperature) and validate each batch with HPLC and bioactivity assays .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in bioactivity data for Milbemycin beta₂ across studies?

    Methodological Answer: Conduct a meta-analysis to identify confounding variables (e.g., parasite strain variability, assay conditions). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate study-specific factors. For example, differences in solvent stability (e.g., DMSO vs. ethanol) may alter compound bioavailability. Cross-validate results using orthogonal assays (e.g., electrophysiological recordings vs. motility assays) .

    Q. What strategies optimize the yield and stability of Milbemycin beta₂ under varying synthesis conditions?

    Methodological Answer: Use response surface methodology (RSM) to model fermentation parameters (e.g., pH, carbon/nitrogen ratio). For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Lyophilization in inert atmospheres (argon) and addition of antioxidants (e.g., BHT) can mitigate oxidative degradation. Purity >98% (via HPLC) is critical for consistent bioactivity .

    Q. How can meta-analysis frameworks reconcile contradictory findings in Milbemycin beta₂’s pharmacokinetic profiles?

    Methodological Answer: Aggregate data from preclinical studies (rodent, canine models) and apply random-effects models to account for interspecies variability. Adjust for covariates like administration route (oral vs. topical) and formulation (nanoparticle encapsulation vs. free compound). Use the PICO framework to standardize inclusion criteria (Population, Intervention, Comparison, Outcome) .

    Data Validation and Reproducibility

    Q. What steps ensure batch-to-batch consistency in Milbemycin beta₂ for sensitive bioassays?

    Q. How should researchers address potential biases in Milbemycin beta₂’s efficacy studies?

    Methodological Answer:

    • Blinding : Use coded samples for assay technicians.
    • Randomization : Assign treatment groups via block randomization.
    • Negative controls : Include solvent-only and heat-inactivated compound groups. Disclose funding sources and conflicts of interest (e.g., industry partnerships) to comply with ethical guidelines .

    Experimental Design and Reporting

    Q. What statistical methods are recommended for analyzing dose-response relationships in Milbemycin beta₂ studies?

    Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Include power analysis to justify sample sizes (α=0.05, β=0.2) .

    Q. How can researchers enhance the reproducibility of in vivo studies on Milbemycin beta₂?

    Methodological Answer: Follow ARRIVE 2.0 guidelines:

    • Animal models : Specify species, sex, and genetic background (e.g., Sprague-Dawley rats).
    • Dosing : Report exact formulations (vehicle, concentration).
    • Endpoint criteria : Define humane endpoints (e.g., weight loss >20%).
      Publish raw data in supplementary materials with metadata (e.g., environmental conditions) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.